

Tmb-PS: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tmb-PS	
Cat. No.:	B1663326	Get Quote

An In-depth Technical Guide on N-(3-sulfopropyl)-3,3',5,5'-tetramethylbenzidine sodium salt (**Tmb-PS**)

Introduction

N-(3-sulfopropyl)-3,3',5,5'-tetramethylbenzidine sodium salt, commonly abbreviated as **Tmb-PS**, is a water-soluble derivative of 3,3',5,5'-tetramethylbenzidine (TMB). TMB is a well-established, non-carcinogenic chromogenic substrate for horseradish peroxidase (HRP) widely utilized in enzyme-linked immunosorbent assays (ELISA) and other immunochemical techniques. The addition of a sulfopropyl group and its formulation as a sodium salt significantly enhances the aqueous solubility of the parent TMB molecule, providing a more stable and convenient reagent for various laboratory applications. This guide provides a detailed overview of the chemical structure, properties, and common applications of **Tmb-PS** for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Tmb-PS is a derivative of tetramethylbenzidine, featuring a sulfopropyl group attached to one of the amino nitrogens, and is supplied as a sodium salt.

Chemical Name: N-(3-sulfopropyl)-3,3',5,5'-tetramethylbenzidine sodium salt[1]

Synonyms: TMB-PS, TMBZ-PS

Parent Compound: 3,3',5,5'-Tetramethylbenzidine (TMB)[2][3][4]

Identifier	Value
CAS Number	102062-36-2
Molecular Formula	C19H25N2NaO3S
Molecular Weight	384.47 g/mol

Physicochemical and Spectroscopic Properties

Tmb-PS is typically a white to pale yellow crystalline powder. Its key feature is its enhanced solubility in water, a significant advantage over its precursor, TMB.

Solubility

Solvent	Solubility
Water	Soluble
Dimethyl Sulfoxide (DMSO)	35 mg/mL to 72 mg/mL

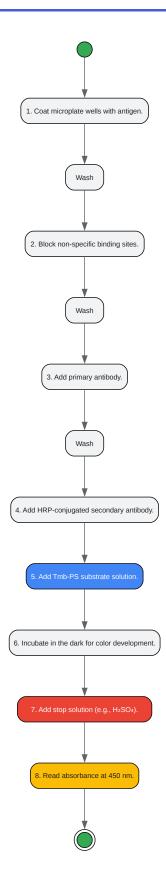
Note: Discrepancies in reported DMSO solubility may exist between different suppliers.

Spectroscopic Data

The utility of **Tmb-PS** in enzymatic assays is based on the distinct spectral properties of its oxidized forms. In the presence of a peroxidase and hydrogen peroxide, **Tmb-PS** is oxidized, resulting in a colored product.

Oxidized Form	Color	Absorbance Maxima (λmax)	Molar Extinction Coefficient (ε)
One-electron oxidation product	Blue	370 nm and 650-652 nm	3.9 x 10 ⁴ M ⁻¹ cm ⁻¹ at 653 nm
Two-electron oxidation product (acid-stopped)	Yellow	450 nm	5.9 x 10 ⁴ M ⁻¹ cm ⁻¹ at 450 nm

The reaction is typically stopped with a strong acid, such as sulfuric acid (H₂SO₄), which converts the blue product to a more stable yellow diimine product with a higher molar extinction coefficient, thereby increasing the sensitivity of the assay.


Mechanism of Action

The primary application of **Tmb-PS** is as a chromogenic substrate in enzyme immunoassays. Its mechanism of action is centered on the enzymatic oxidation by a peroxidase, most commonly HRP, in the presence of hydrogen peroxide (H₂O₂).

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. bmrservice.com [bmrservice.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- To cite this document: BenchChem. [Tmb-PS: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663326#tmb-ps-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com